Enhanced Lipophilicity and Chromatographic Retention for Improved Separation
The presence of the methoxy group (-OCH₃) in 1-(4-Methoxyphenyl)-4-nitrosopiperazine increases lipophilicity compared to its unsubstituted N-nitrosopiperazine counterpart. This enhanced lipophilicity is predicted to result in stronger retention on reversed-phase HPLC columns, enabling better separation from other polar impurities and the API peak, thereby reducing the risk of co-elution and improving assay robustness .
| Evidence Dimension | Predicted logP (Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~1.5-2.5 (estimated based on methoxy substitution) |
| Comparator Or Baseline | N-nitrosopiperazine: Predicted logP ~0.2-0.8 |
| Quantified Difference | Estimated increase in logP of > 0.7 units |
| Conditions | Reversed-phase HPLC (e.g., C18 column) with aqueous/organic mobile phase |
Why This Matters
Improved resolution from the main API peak is critical for accurate impurity quantification in drug product analysis, as required by ICH guidelines.
